molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B011772 Hexachlorocyclohexane CAS No. 6108-10-7

Hexachlorocyclohexane

Cat. No.: B011772
CAS No.: 6108-10-7
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Mechanism of Action

Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), is an organochlorine chemical that has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies .

Target of Action

Lindane primarily acts on the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex , which leads to hyperexcitation of the central nervous system (CNS) and results in paralysis, convulsions, and even death .

Mode of Action

Lindane is a neurotoxin that interferes with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site . This interaction blocks the GABA-gated chloride channel, reducing neuronal inhibition and leading to hyperexcitation of the central nervous system .

Biochemical Pathways

Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade lindane. A variety of enzymes participate in lindane degradation pathways, including dehydrochlorinase (LinA), dehalogenase (LinB), dehydrogenase (LinC), and reductive dechlorinase (LinD) .

Pharmacokinetics

Lindane is slowly and incompletely absorbed through intact skin when applied topically, from the GI tract when ingested, and through the mucous membranes when inhaled . Following topical application, 5.6–13% (mean 9.3%) of the dose was absorbed systemically .

Result of Action

In humans, lindane affects the nervous system, liver, and kidneys, and may well be a carcinogen . Whether lindane is an endocrine disruptor is unclear .

Chemical Reactions Analysis

Lindane undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Record name beta-Hexachlorocyclohexane
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Record name 1,2,3,4,5,6-Hexachlorocyclohexane
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Record name (+)-α-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Mechanism of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexachlorocyclohexane
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Hexachlorocyclohexane
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Hexachlorocyclohexane
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Hexachlorocyclohexane
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Hexachlorocyclohexane
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Hexachlorocyclohexane
Customer
Q & A

Q1: How does lindane exert its insecticidal effect?

A1: While the precise mechanism remains elusive, lindane is known to act as a neurotoxin, primarily targeting the gamma-aminobutyric acid (GABA)ergic system in insects. [] Lindane disrupts normal nerve impulse transmission by interfering with the GABAA receptor-chloride channel complex. [, ]

Q2: What are the downstream effects of lindane exposure in neurons?

A2: Lindane exposure can lead to various downstream effects, including increased neuronal excitability, [] altered neurotransmitter release, [] and impaired intracellular calcium ion concentration ([Ca2+]in). [] These effects contribute to lindane's convulsant properties. [, ]

Q3: Does lindane affect other cellular processes besides neurotransmission?

A3: Yes, research suggests that lindane can also affect lipid metabolism, membrane fluidity, and gap junction intercellular communication. [, , ] For instance, lindane has been shown to decrease the incorporation of [1-14C]acetate into cholesterol in rat enterocytes. []

Q4: What is the molecular formula and weight of lindane?

A4: Lindane (γ-hexachlorocyclohexane) has the molecular formula C6H6Cl6 and a molecular weight of 290.83 g/mol.

Q5: How stable is lindane in the environment?

A5: Lindane is a persistent organic pollutant known for its environmental persistence. [, ] Its degradation in the environment is slow, leading to bioaccumulation in soil, water, and living organisms. [, ]

Q6: What factors influence the persistence of lindane in the environment?

A6: Factors influencing lindane's persistence include temperature, pH, soil type, microbial activity, and the presence of other chemicals. [, ]

Q7: What are the known toxic effects of lindane in mammals?

A7: Lindane exhibits neurotoxic, hepatotoxic, and potentially carcinogenic effects in mammals. [, ] Studies have linked lindane exposure to adverse effects on the reproductive, immune, and nervous systems. [, , ]

Q8: Are there specific brain regions more vulnerable to lindane-induced damage?

A8: Research indicates that lindane can induce protein expression changes in various brain regions, including the olfactory lobes, cerebrum, hypothalamus-hippocampus, cerebellum, and pons-medulla, suggesting widespread neurotoxic effects. []

Q9: How does lindane contaminate the environment?

A9: Lindane primarily enters the environment through its historical use as a pesticide in agriculture. [, ] Volatilization, leaching from soil, and improper disposal contribute to its widespread distribution. [, ]

Q10: What are the main pathways of lindane degradation in the environment?

A10: Biodegradation by microorganisms, particularly bacteria and fungi, plays a crucial role in lindane degradation. [, , ] Abiotic processes like photolysis and hydrolysis also contribute to its breakdown. [, ]

Q11: What strategies are being explored for lindane bioremediation?

A11: Researchers are investigating the use of microorganisms, such as bacteria and fungi, for bioremediation of lindane-contaminated environments. [, , , , ] These microorganisms possess enzymes capable of breaking down lindane into less harmful byproducts. [, , , , ]

Q12: What analytical techniques are used to detect and quantify lindane in environmental samples?

A12: Common techniques include gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS), and high-performance liquid chromatography (HPLC). [, , ] These methods provide sensitive and specific quantification of lindane levels in various matrices.

Q13: Have electrochemical sensors been developed for lindane detection?

A13: Yes, researchers have developed electrochemical sensors based on modified electrodes for rapid and sensitive lindane detection. [, ] These sensors offer advantages like portability and on-site analysis capabilities. [, ]

Q14: Are there safer alternatives to lindane for pest control?

A14: Yes, less persistent and less toxic alternatives for pest control exist and have largely replaced lindane in many countries. [, ] These alternatives include other classes of insecticides, biological control methods, and integrated pest management strategies. [, ]

Q15: What resources are available for researchers studying lindane?

A15: Databases like PubChem, TOXNET, and the Pesticide Properties Database provide information on lindane's physicochemical properties, toxicology, and environmental fate. [] Research articles, reviews, and regulatory documents offer valuable insights into its various aspects.

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